molecular formula C8H8ClN3 B1437671 6-Chloro-1-methyl-1H-indazol-3-amine CAS No. 1031927-22-6

6-Chloro-1-methyl-1H-indazol-3-amine

Cat. No. B1437671
M. Wt: 181.62 g/mol
InChI Key: DVNUOUTWILBEAP-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-indazol-3-amine is a chemical compound with the CAS Number: 1031927-22-6. It has a molecular weight of 181.62 . The IUPAC name for this compound is 6-chloro-1-methyl-1H-indazol-3-amine .


Synthesis Analysis

The synthesis of indazole-containing compounds, including 6-Chloro-1-methyl-1H-indazol-3-amine, has been a topic of interest in recent years . Various synthetic approaches have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions .


Molecular Structure Analysis

The molecular formula of 6-Chloro-1-methyl-1H-indazol-3-amine is C8H8ClN3 . The InChI code for this compound is 1S/C8H8ClN3/c1-12-7-4-5 (9)2-3-6 (7)8 (10)11-12/h2-4H,1H3, (H2,10,11) .


Physical And Chemical Properties Analysis

6-Chloro-1-methyl-1H-indazol-3-amine is a solid at room temperature . It should be stored at 4°C and protected from light .

Scientific Research Applications

Applications in Organic Synthesis and Material Science

  • Amine-Functionalized Frameworks : Studies on amine-functionalized metal–organic frameworks (MOFs) highlight the importance of amino functionalities in enhancing CO2 capture capabilities. These frameworks exhibit excellent CO2 separation performance and potential applications in catalysis due to the strong interaction between CO2 and basic amino functionalities (Lin, Y., Kong, C., & Chen, L., 2016).

  • Synthetic Routes Exploration : Research into novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through reactions of chloral with substituted anilines, followed by treatment with thioglycolic acid, sheds light on the diversity of synthetic routes available for the creation of complex organic molecules. This work underscores the potential for using similar approaches in synthesizing derivatives of 6-Chloro-1-methyl-1H-indazol-3-amine (Issac, R., & Tierney, J., 1996).

Environmental Applications

  • Degradation of Hazardous Compounds : Advanced oxidation processes have shown effectiveness in degrading nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional degradation. This research indicates the potential for applying similar methodologies to the degradation of environmental pollutants related to 6-Chloro-1-methyl-1H-indazol-3-amine (Bhat, A. P., & Gogate, P., 2021).

Pharmaceutical and Agricultural Applications

  • Chemistry and Biology of Indazoles : Indazole derivatives, including structures related to 6-Chloro-1-methyl-1H-indazol-3-amine, have been studied for their wide range of biological activities. These activities include antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, and antiviral properties, highlighting the compound's potential for pharmaceutical applications (Ali, N., Dar, B., Pradhan, V., & Farooqui, M., 2013).

  • Indazole Derivatives and Therapeutic Applications : A review of patents for indazole derivatives, including compounds similar to 6-Chloro-1-methyl-1H-indazol-3-amine, reveals their significant pharmacological importance. These derivatives have shown promising anticancer and anti-inflammatory activity, further supporting the compound's relevance in drug development (Denya, I., Malan, S., & Joubert, J., 2018).

Safety And Hazards

This compound is harmful and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-chloro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNUOUTWILBEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289877
Record name 6-Chloro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-methyl-1H-indazol-3-amine

CAS RN

1031927-22-6
Record name 6-Chloro-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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